![molecular formula C9H11N5 B1331448 2-(6-Methyl-1h-benzimidazol-2-yl)guanidine CAS No. 41927-03-1](/img/structure/B1331448.png)
2-(6-Methyl-1h-benzimidazol-2-yl)guanidine
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Description
“2-(6-Methyl-1h-benzimidazol-2-yl)guanidine” is a chemical compound with the molecular formula C9H11N5 . It is a member of benzimidazoles , which are widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as “2-(6-Methyl-1h-benzimidazol-2-yl)guanidine”, often involves the condensation of o-phenylenediamine with acetic acid . More specific synthesis methods for similar compounds can be found in various scientific literature .Molecular Structure Analysis
The molecular structure of “2-(6-Methyl-1h-benzimidazol-2-yl)guanidine” can be analyzed using various spectroscopic techniques. For instance, vibrational spectroscopy and quantum computational studies can provide insights into the optimized geometrical structure, electronic, and vibrational features of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Methyl-1h-benzimidazol-2-yl)guanidine” can be predicted using computational methods. For instance, its average mass is 189.217 Da, and its monoisotopic mass is 189.101440 Da .Scientific Research Applications
Pharmacology
In pharmacology, derivatives of this compound have shown activity against various pathogens. For instance, they have demonstrated moderate to good anthelmintic activity, particularly against South Indian adult earthworms, which is significant for parasitology research. Additionally, some derivatives have shown inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv, indicating potential for developing novel antimicrobial agents .
Medicinal Chemistry
Benzimidazole derivatives are prominent in medicinal chemistry due to their diverse pharmacological activities. They serve as a core structure for developing drugs with antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory properties . The compound’s versatility makes it a valuable scaffold for drug discovery and development.
Chemical Synthesis
In chemical synthesis, this compound is used as a building block for creating more complex molecules. Its reactivity allows for various substitutions and modifications, enabling the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications .
Molecular Biology
The compound’s role in molecular biology could be linked to its structural similarity to nucleotides and nucleic acid bases. This makes it a candidate for studying DNA-protein interactions, gene expression regulation, and the development of molecular probes or fluorescent markers for biological imaging .
properties
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-5-2-3-6-7(4-5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVKSWJIGKATLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298507 |
Source
|
Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methyl-1h-benzimidazol-2-yl)guanidine | |
CAS RN |
41927-03-1 |
Source
|
Record name | NSC123537 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(6-methyl-1h-benzimidazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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